Welcome to the BenchChem Online Store!
molecular formula C9H6FNO2 B8627345 4-Fluoro-3-formyl-2-methoxybenzonitrile

4-Fluoro-3-formyl-2-methoxybenzonitrile

Cat. No. B8627345
M. Wt: 179.15 g/mol
InChI Key: JNJZQSBRRVYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429609B2

Procedure details

Under nitrogen atmosphere and at −78° C., to a solution of 10.7 g of N,N-diisopropylamine in 150 mL of tetrahydrofuran was added 40 mL of 2.66 M n-butyllithium in n-hexane, stirred at this temperature for 1 hour and 15 minutes, and added dropwise with a solution of 14.5 g of 4-fluoro-2-methoxybenzonitrile obtained by Production example 95 in 50 mL of tetrahydrofuran. After stirring at this temperature for 2 hours, 11.94 g of N-formylpiperidine was added. After stirring at this temperature for 40 minutes, the solution was added with 20 mL of acetic acid at this temperature, added with water at room temperature, and extracted three times with diethyl ether. The organic layer was washed successively with 0.2N hydrochloric acid, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography, to afford 6.4 g of the title compound 6.4 g as pale yellow crystals.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
11.94 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([O:22][CH3:23])[CH:15]=1.[CH:24](N1CCCCC1)=[O:25]>O1CCCC1.CCCCCC.O.C(O)(=O)C>[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([O:22][CH3:23])[C:15]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)OC
Step Three
Name
Quantity
11.94 g
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at this temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring at this temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed successively with 0.2N hydrochloric acid, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=C(C#N)C=C1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.